molecular formula C17H24N2O5S B3033769 (1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid CAS No. 1175804-00-8

(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid

Cat. No. B3033769
CAS RN: 1175804-00-8
M. Wt: 368.4 g/mol
InChI Key: QDROQXXETZZESM-UHFFFAOYSA-N
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Description

((1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid), commonly known as AHSA, is a cyclic acid that has recently been studied for its potential applications in scientific research. AHSA has been found to possess a variety of biochemical and physiological effects, and has been used in a number of lab experiments.

Scientific Research Applications

Anticonvulsant Properties

(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: (referred to as G1 ) exhibits anticonvulsant activity. Developed by Pfizer, it has been used to treat spasticity, partial epilepsy, and various animal seizure models . Its binding sites on neurons in glutaminergic-rich brain areas contribute to its efficacy.

Neuropathic Pain Management

G1 has shown promise in treating neuropathic pain conditions, including post-herpetic neuralgia, diabetic neuropathy, trigeminal neuralgia, migraines, and pain associated with cancer and multiple sclerosis . Its mechanism involves inhibiting voltage-dependent Ca^2+ channel currents in cortical neurons.

a. {1-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexyl} acetic acid (G2): b. 2-{1-[(2-Nitrobenzenesulfonamido)-methyl]cyclohexyl} acetic acid (G3):
c. 2-[(2,4,6-Trimethylphenyl)sulfonyl]amino}methyl) cyclohexyl] acetic acid (G4): d. [2,4-Dinitrophenyl)]-sulfonyl]amino}methyl) cyclohexyl] acetic acid (G5):

Conclusion

(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: and its derivatives offer exciting avenues for research and potential therapeutic applications. Researchers continue to explore their properties and mechanisms to unlock novel treatments and improve patient outcomes. 🌟

properties

IUPAC Name

2-[1-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(20)19-14-5-7-15(8-6-14)25(23,24)18-12-17(11-16(21)22)9-3-2-4-10-17/h5-8,18H,2-4,9-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDROQXXETZZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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